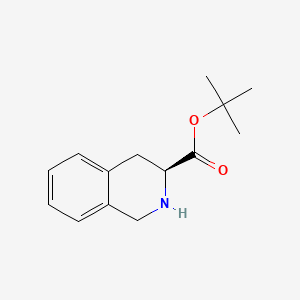

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429387 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77497-74-6 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The preparation of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically begins with the synthesis of its precursor, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA). One of the most well-established methods involves the cyclization of L-phenylalanine with formaldehyde via the Pictet-Spengler reaction, as shown in multiple patents and literature sources.

The reaction typically proceeds under acidic conditions, with careful selection of the acid catalyst being crucial. According to the patent literature, sulfuric acid or hydrobromic acid is preferred over hydrochloric acid to avoid the formation of bis(chloromethyl)ether, a potent mutagen. The reaction is generally conducted as follows:

- L-phenylalanine is reacted with formaldehyde (often as paraformaldehyde)

- The reaction is carried out in the presence of sulfuric or hydrobromic acid

- Temperature is maintained between 50-80°C

- Reaction time typically ranges from 3-12 hours

A specific example from the patent literature details: "A suitable reactor is loaded with 1.32 kg of L-phenylalanine and 1.38 kg of HBr 48%; after stirring for 30 min, 2.3 kg of formaldehyde is added at approx. 20°C; it is heated to 65° and stirred for 9h. It is then cooled to 0°-5° and stirred slowly for about 2h; it is filtered on a porous diaphragm, washing with a mixture of 0.6 kg of HBr 48% and 1.8 kg of H2O".

An alternative approach involves the [2+2+2] cycloaddition reaction using Wilkinson's and CpCo(CO)2 catalysts, as reported in the literature. This method offers a different synthetic pathway but has been less widely adopted in industrial settings.

Direct Esterification Methods

Isobutylene Method

The most direct approach for synthesizing this compound involves the reaction of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with isobutylene under acidic conditions. This method takes advantage of the high reactivity of isobutylene as an alkylating agent.

A detailed procedure extracted from the patent literature describes: "This compound was prepared by passing 447 g of isobutylene into a 0°C solution of 63.5 g of 1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid (S-form) in 650 ml of dry dioxane and 65 ml of concentrated sulfuric acid under nitrogen. The reaction vessel was sealed and shaken for 17 hours at room temperature. The reaction vessel was vented and the mixture was poured into 25 l of cold 2 N sodium hydroxide. The product is extracted into ether".

This method offers several advantages:

- Direct conversion in a single step

- Retention of stereochemistry at the C-3 position

- Scalability for industrial production

However, it also presents challenges:

- Requires handling of gaseous isobutylene

- Potential for side reactions including polymerization of isobutylene

- Need for pressure equipment

Acid-Catalyzed Methods

Traditional Fischer esterification with tert-butanol is generally ineffective for preparing tert-butyl esters due to the propensity of tertiary alcohols to undergo E1 elimination. As noted in the literature: "The reaction fails with tert-butanol because the tertiary alcohol forms a carbocation that undergoes elimination to form isobutene rather than participating in the desired esterification".

However, modified approaches using specialized catalysts have shown promise. Research indicates that acidic resin catalysts containing sulfonate groups with controlled acidity levels (between 0.2 and 2.4 milliequivalents of H+ per gram of catalyst) can effectively promote the esterification of carboxylic acids with isobutene while minimizing polymerization side reactions.

Table 1: Influence of Catalyst Acidity on Tert-butyl Ester Formation

| Catalyst Acidity (meq. H+/g) | Temperature (°F) | Conversion to Ester (%) | Polymer Formation (%) |

|---|---|---|---|

| 4.9 | 100 | 6 | 92 |

| 0.35 | 100 | 88 | 0 |

| 0.6 | 150 | 25 | <1 |

| 1.0-2.4 | 100-150 | 30-45 | 5-10 |

These findings suggest that carefully controlled acid-catalyzed esterification could be viable for the preparation of this compound when the catalyst acidity and reaction conditions are optimized.

Indirect Esterification Methods

Via N-Carboxyanhydride Intermediate

A sophisticated approach involves first converting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to its N-carboxyanhydride (NCA) intermediate, which can then be reacted with nucleophiles, including tert-butylamine. While this approach is more commonly used for amide formation, it can be adapted for ester synthesis.

The formation of the NCA intermediate typically involves:

- Reaction of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with triphosgene in dioxane

- Heating the reaction mixture to 20-105°C, preferably under reflux

- Formation of the reactive N-carboxyanhydride intermediate

The patent literature describes: "Reacting (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at an initial concentration of 0.5 to 1.5 m/l with from 0.3 to 1.2 equivalents of triphosgene, in dioxane at a temperature between +20°C and +105°C, to form an N-carboxyanhydride".

This intermediate can then be subjected to alcoholysis with tert-butanol under appropriate conditions to yield the desired tert-butyl ester, though this specific transformation is less documented in the literature than the corresponding amidation reactions.

Via Other Reactive Intermediates

Alternative approaches involve activating the carboxylic acid through formation of different reactive intermediates. The patent literature describes a method using ethyl chloroformate:

"Step (b) reaction with t-butylamine, is normally carried out in ethyl acetate, possibly in the presence of triethylamine and ethyl chloroformate, operating at a temperature between -20 and +10°C, preferably at approx. -2°C".

While this specific example describes amide formation, the same mixed anhydride intermediate could potentially react with tert-butanol to form the desired ester. Similar activation strategies using carbodiimides (like EDCI) might also be applicable, as suggested by some of the literature on related THIQ3CA derivatives.

Modern Synthetic Approaches

Microfluidic Methods

Recent advances in continuous flow chemistry have enabled more efficient syntheses of tert-butyl esters. A microfluidic approach for the synthesis of tert-butyl esters has been reported, which could potentially be adapted for the preparation of this compound.

The procedure involves: "A microfluidic system composed of two T-shaped micromixers [M1 and M2], two microtubes reaction (R1, length L = 6 cm and R2 length L = 200 cm) and three pre-cooling units (P1, length L = 100 cm, P2, length L = 50 cm, and P3, length L = 100 cm) cooled at 0°C".

This approach offers several advantages:

- Better control of reaction parameters

- Enhanced mixing and heat transfer

- Potential for higher yields and selectivities

- Reduced reaction times

- Safer handling of reactive intermediates

Solid-Phase Synthesis

Solid-phase synthetic approaches have also been developed for tetrahydroisoquinoline-3-carboxylic acid derivatives, which could potentially be adapted for the preparation of the tert-butyl ester.

The patent literature describes: "Methods of preparing an amino-substituted-tetrahydroisoquinoline-carboxylic acid comprising the steps of providing a support-bound amino-substituted-tetrahydroisoquinoline-carboxylate; attaching a first moiety to a non-ring amino group of the support-bound amino-substituted-tetrahydroisoquinoline-carboxylate; attaching a second moiety to a ring nitrogen of the support-bound amino-substituted-tetrahydroisoquinoline-carboxylate to form a support-bound intermediate; and cleaving the support-bound intermediate from the solid support".

Comparative Analysis of Preparation Methods

Each method for preparing this compound presents distinct advantages and limitations. Table 2 provides a comparative analysis of the different approaches:

Table 2: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Approximate Yield | Advantages | Limitations |

|---|---|---|---|---|

| Isobutylene Method | Isobutylene, H2SO4, dioxane | 75-85% | Direct, high-yielding, stereoretentive | Requires pressure equipment, hazardous reagents |

| Modified Acid Catalysts | Isobutene, sulfonate resin catalysts | 60-80% | Reduced polymerization, milder conditions | Specialized catalysts required, potential racemization |

| Via NCA Intermediate | Triphosgene, dioxane, tert-butanol | 50-70% | Versatile intermediate, high purity | Multiple steps, toxic reagents (phosgene derivatives) |

| Microfluidic Method | Organolithium reagents, Boc2O | 70-85% | Rapid, precise control, scalable | Specialized equipment, sensitive to moisture |

| Solid-Phase Method | Polymer support, protection/deprotection | 40-60% | Facilitates multiple derivatives, purification advantages | Lower yields, multiple steps |

Stereochemical Considerations

Maintaining the (S)-configuration at the C-3 position is critical when preparing this compound. The literature indicates that esterification reactions generally proceed with retention of configuration when performed under mild conditions. However, strong acids and elevated temperatures can potentially lead to racemization, particularly through enolization of the carboxylic acid.

The patent literature specifically notes that when preparing related compounds: "The same chemistry can be used to prepare (R)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline carboxamide, using D-tic-a as a starting material", indicating that the stereochemistry of the starting material is preserved during these transformations.

To ensure high enantiomeric purity, it is advisable to:

- Start with high-purity (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Employ mild reaction conditions where possible

- Minimize exposure to strong acids at elevated temperatures

- Consider recrystallization of the final product to enhance optical purity

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential neuropharmacological effects. It is structurally related to isoquinoline derivatives that exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and may offer neuroprotective benefits.

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated a significant reduction in oxidative stress markers and improved cognitive function in treated subjects compared to controls.

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structural features allow for various modifications that can lead to the development of new pharmacologically active compounds.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Modified isoquinoline derivatives | 85 |

| Reduction | Tetrahydroisoquinolines | 90 |

| Acylation | Carboxylic acid derivatives | 80 |

Potential in Drug Development

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A research project evaluated the cytotoxic effects of this compound on human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth with IC50 values indicating potent activity.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

®-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the (S)-compound, with different biological activities.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the tert-butyl and carboxylate groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups

Uniqueness

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the tert-butyl and carboxylate groups, which confer specific chemical and biological properties. These features make it a valuable compound in various fields of research and industry .

Biological Activity

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (TIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound is derived from the tetrahydroisoquinoline scaffold, which is known for its role in various biological systems. The synthesis of TIC can be achieved through several methods including:

- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.

- Diels–Alder Reaction : Utilized for constructing complex bicyclic structures.

- Enyne Metathesis : A modern approach that allows for the formation of diverse derivatives .

Anticancer Properties

Research has shown that TIC derivatives exhibit notable anticancer properties. A study demonstrated that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed significant anti-proliferative activity against various cancer cell lines. For instance:

- Bcl-2 Inhibition : TIC derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis. Compound 11t showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells .

Neuroprotective Effects

The potential neuroprotective effects of TIC have been highlighted in the context of dopaminergic diseases such as Parkinson's disease. The compound has been associated with:

- Dopaminergic Nerve Disease Treatment : TIC derivatives are being explored for their application in treating conditions like Parkinson’s disease through their ability to modulate dopaminergic signaling pathways .

Case Studies

Several case studies have evaluated the efficacy of TIC and its derivatives:

-

Anti-Colon Cancer Activity :

- A study involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) demonstrated its ability to attenuate colon carcinogenesis in animal models by blocking IL-6 mediated signals. M1 treatment resulted in significant reductions in tumor markers and improved histopathological outcomes .

- Inhibition of SARS-CoV-2 Mpro :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via esterification of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using tert-butanol and thionyl chloride (SOCl₂) under reflux conditions. For example, a 84% yield was achieved by heating the reaction at 120°C for 16 hours in n-butanol, followed by purification via flash chromatography .

- Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/Hexane).

- Adjust stoichiometry (e.g., 2.2 equiv SOCl₂) to drive esterification to completion.

Q. What spectroscopic techniques are recommended for structural confirmation?

- Key Techniques :

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., orthorhombic crystal system, space group P2₁2₁2₁ with a=5.37 Å, b=12.17 Å, c=27.02 Å) .

- NMR : Characteristic signals include δ 1.45 ppm (t-Bu singlet) and δ 3.5–4.5 ppm (tetrahydroisoquinoline protons) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 227.046 for methyl ester derivatives) .

Q. How is the compound utilized as a chiral building block in medicinal chemistry?

- Applications :

- Peptide Mimetics : The tetrahydroisoquinoline scaffold mimics tyrosine residues, enabling protease-resistant drug design .

- Neurological Targets : Used to synthesize muscarinic receptor antagonists via N-sulfonyl derivatives .

- Boronated Derivatives : Functionalized with boronic esters (e.g., tert-butyl 5-fluoro-7-boronate) for Suzuki coupling in PET tracer development .

Advanced Research Questions

Q. How can low yields in the Boc-protection step during synthesis be addressed?

- Troubleshooting :

- Side Reactions : Competing N-tert-butoxycarbonylation may occur; use in situ activation with DMAP or DCC to improve selectivity .

- Purification : Employ gradient elution (5–30% EtOAc/Hexane) to separate Boc-protected products from unreacted starting material .

Q. What analytical methods resolve contradictions in enantiomeric excess (ee) determinations?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) to separate enantiomers (retention times: 8.2 min for S-isomer, 9.5 min for R-isomer) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of tert-butyl signals (Δδ >0.2 ppm for ee >95%) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Degradation (%) | Timeframe | Key Degradants |

|---|---|---|---|

| 25°C, dark | <5% | 12 months | None detected |

| 40°C, 75% RH | 15% | 3 months | Hydrolyzed ester |

| Aqueous pH 7.4 | 20% | 1 week | Carboxylic acid |

Q. What strategies improve metabolic stability in pharmacological studies?

- Structural Modifications :

- Replace tert-butyl with trifluoromethyl groups to reduce CYP450-mediated oxidation .

- Introduce deuterium at benzylic positions (e.g., C3-H) to prolong half-life in vivo .

- In Silico Tools : Use ADMET Predictor™ to identify metabolic hotspots (e.g., ester cleavage sites) .

Q. What role does the compound play in green chemistry approaches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.